N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
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Overview
Description
N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzenesulfonyl group, a tetrahydroquinoline moiety, and a cyclohexanecarboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydroquinoline ring system. Finally, the cyclohexanecarboxamide group is introduced through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The sulfonyl group can be reduced to form sulfinyl or sulfhydryl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the sulfonyl group can produce sulfinyl or sulfhydryl compounds .
Scientific Research Applications
N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the assembly of microtubules by binding to the colchicine-binding site, leading to cell cycle arrest and apoptosis in cancer cells . This compound also affects various signaling pathways, including the up-regulation of cyclin B1 and the activation of caspase cascades .
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30): This compound exhibits potent anticancer activity through disruption of microtubule assembly.
4-Methoxybenzenesulfonyl chloride: Used as a precursor in the synthesis of various sulfonamide derivatives.
4-Methoxybenzenesulfonamide: An intermediate in the synthesis of more complex sulfonamide compounds.
Uniqueness
N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOHEXANECARBOXAMIDE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit microtubule assembly and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H28N2O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H28N2O4S/c1-29-20-10-12-21(13-11-20)30(27,28)25-15-5-8-18-16-19(9-14-22(18)25)24-23(26)17-6-3-2-4-7-17/h9-14,16-17H,2-8,15H2,1H3,(H,24,26) |
InChI Key |
KMDFMALBDPFEGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
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